![molecular formula C39H71Na2O8P B1139955 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt CAS No. 108392-02-5](/img/structure/B1139955.png)

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

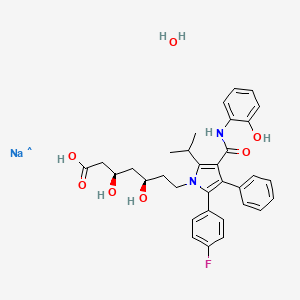

Synthesis Analysis

The synthesis of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt involves the use of cis-octadecenoic acid isomers to synthesize corresponding diacyl-sn-glycero-3-phosphorylcholines (lecithins). This process enables the evaluation of the limiting transition temperature of each isomer, providing insights into the hydrocarbon chain packing and molecular motion within phospholipid bilayers (Barton & Gunstone, 1975).

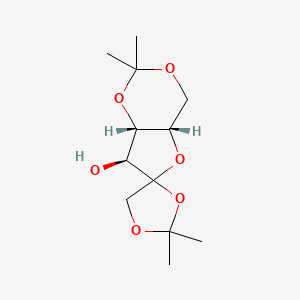

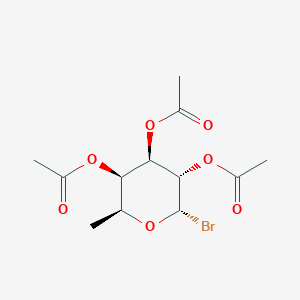

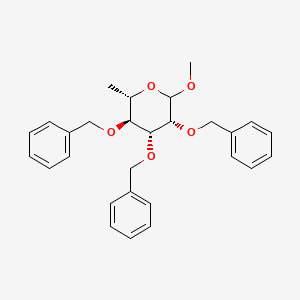

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through X-ray diffraction techniques, revealing detailed information about the spatial arrangement of atoms within the molecule. This structural information is crucial for understanding the interactions of the molecule with other substances and its behavior in various environments (Silvestru et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt include its interaction with enzymes and its role in the synthesis of other biologically relevant molecules. For instance, the enzymatic reaction leading to the formation of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with an unsaturated acyl chain is a key process in understanding lipid metabolism (Paltauf, 1976).

Physical Properties Analysis

The physical properties of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, such as its phase transition temperature and behavior in different states (gel, liquid crystalline), are influenced by the position of the double bond in the hydrocarbon chain. These properties are critical for its function within biological membranes and for applications in materials science (Barton & Gunstone, 1975).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a significant role in the molecule's biological functions and potential applications. Studies on the synthesis and characterization of sodium phosphate through glycerol purification demonstrate the broader context of chemical properties and applications related to this compound (Yatish et al., 2018).

Applications De Recherche Scientifique

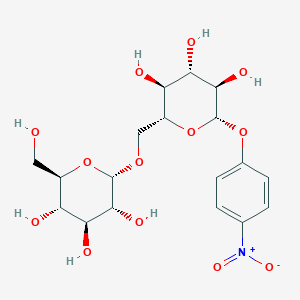

Hydrocarbon Chain Packing and Molecular Motion in Phospholipid Bilayers : Research on isomers of cis-octadecenoic acid, including 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, has shed light on the properties of phospholipid bilayers. These studies help in understanding the limiting transition temperatures of various isomers and their impact on molecular motion in lipid membranes, which is crucial for the development of lipid-based drug delivery systems and membrane biophysics studies (Barton & Gunstone, 1975).

Stabilization of Phospholipid Multilayers : Investigations into the compression of phospholipid monolayers, including 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, have revealed the formation of stable multilayers at the air-water interface. These findings are significant for studying the properties of biological membranes and interactions between membranes and peptides or proteins, which can be applied in biomedical research and pharmaceuticals (Saccani et al., 2004).

Sensing Small Molecule Interactions with Lipid Membranes : Research using this compound has enabled the development of label-free sensing platforms based on pH modulation. These platforms can detect interactions between small molecules and lipid bilayers, offering potential applications in drug development and analysis (Huang et al., 2013).

Synthesis of Calcium Phosphate Nanoshells : The compound has been used in the synthesis of calcium phosphate nanoshells, with applications in nanotechnology and material science. This synthesis process is critical for controlling particle size and shape, which has implications in drug delivery and material engineering (Yeo et al., 2012).

Protein-Liposome Interactions : Studies involving 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt have helped in understanding the interactions between serum proteins and liposomes. This research is important for the development of nanoparticles in pharmaceuticals, especially in designing drug and gene delivery systems (Triantafyllopoulou et al., 2022).

Propriétés

InChI |

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDHADSEKGCPKW-ZBFGHDQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H73NaO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt | |

CAS RN |

108392-02-5 |

Source

|

| Record name | 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108392-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)